

Bacterial Resistance to Faropenem Daloxate: A Technical Guide

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Compound of Interest

Compound Name: *Faropenem daloxate*

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Abstract

Faropenem, an oral penem antibacterial, exhibits a broad spectrum of activity against many Gram-positive and Gram-negative bacteria. Its stability against many common β -lactamases has made it a valuable agent. However, the emergence of resistance threatens its clinical efficacy. This technical guide provides an in-depth overview of the core mechanisms of bacterial resistance to Faropenem, including enzymatic degradation, target site modifications, reduced drug permeability, and active efflux. Detailed experimental protocols for key assays and quantitative data on resistance are presented to facilitate further research and development in this critical area.

Core Mechanisms of Resistance

Bacterial resistance to Faropenem is a multifactorial phenomenon, primarily driven by the following mechanisms:

- **Enzymatic Degradation:** While Faropenem is stable against many extended-spectrum β -lactamases (ESBLs) and AmpC β -lactamases, certain carbapenemases can effectively hydrolyze its β -lactam ring. This is a major mechanism of resistance, particularly in Gram-negative bacteria. Metallo- β -lactamases (MBLs) such as VIM and IMP types, and some serine carbapenemases like KPC, have been shown to hydrolyze Faropenem.^{[1][2][3]} The

rate of hydrolysis by metallo- β -lactamases is reported to be five times lower for Faropenem compared to imipenem.[1][4][5]

- **Target Site Modification:** Faropenem, like other β -lactams, exerts its bactericidal effect by binding to and inactivating penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis.[6] Alterations in the structure of these PBPs, due to mutations in the encoding genes, can reduce the binding affinity of Faropenem, leading to resistance. This is a significant resistance mechanism in *Streptococcus pneumoniae*, where alterations in PBP1A, PBP2X, and PBP2B are associated with reduced susceptibility.[7][8][9] Faropenem has shown a strong ability to bind to most *S. pneumoniae* PBPs, with the exception of PBP2X.[7]
- **Reduced Drug Permeability:** The entry of Faropenem into Gram-negative bacteria is facilitated by outer membrane porin channels. Mutations leading to the loss or altered expression of these porins can significantly reduce the intracellular concentration of the drug, thereby contributing to resistance. Studies have identified non-synonymous changes and deletions in the *ompC* gene, which encodes a major porin, in Faropenem-resistant *Escherichia coli*. [10][11] Additionally, mutations in the *envZ* gene, a sensor kinase that regulates porin expression, have also been implicated in Faropenem resistance.[10][11][12]
- **Active Efflux:** Bacteria can actively pump antibiotics out of the cell using efflux pumps. While the specific role of efflux pumps in Faropenem resistance is still being fully elucidated, they are a known mechanism of resistance to β -lactams in general.[13][14][15][16] In some Faropenem-resistant *E. coli* isolates, mutations have been found in genes related to the AcrAB-TolC efflux system, such as *acrB* and the regulator *marR*, suggesting a potential role for this pump in extruding Faropenem.[11][17]

Quantitative Data on Faropenem Resistance

Table 1: Minimum Inhibitory Concentrations (MICs) of Faropenem against Resistant Enterobacteriaceae

Bacterial Species	Resistance Phenotype/Genotype	Faropenem MIC Range (mg/L)	Faropenem Modal MIC (mg/L)	Reference(s)
Escherichia coli	ESBL (CTX-M)	≤0.06 - >8	1	[18]
Escherichia coli	AmpC (hyperproduced)	≤0.06 - 4	1	[18]
Klebsiella spp.	ESBL (CTX-M or non-CTX-M)	≤0.06 - 16	0.5-1	[18]
Enterobacter spp.	AmpC (derepressed)	≤0.06 - 16	2-4	[1][18]
Serratia spp.	AmpC (derepressed)	0.25 - 16	8-16	[1][18]
E. coli (NSF1, NSF3)	ESBL (CTX-M-15), Faropenem-induced resistance	64 (endpoint)	N/A	[10][12]
E. coli (NSF2, NSF4)	ESBL (CTX-M-15) & Pan-susceptible, Faropenem-induced resistance	64 (endpoint)	N/A	[10][12]

Table 2: Minimum Inhibitory Concentrations (MICs) of Faropenem against Resistant Streptococcus pneumoniae

Penicillin Susceptibility	Resistance to other β -lactams	Faropenem MIC50 (mg/L)	Faropenem MIC90 (mg/L)	Reference(s)
Susceptible	-	≤ 0.004	0.008	[10]
Intermediate	-	0.06	0.25	[10]
Resistant	-	0.5	1	[10]
Penicillin-Resistant	-	0.5	1	[7]
Amoxicillin-Clavulanate-Resistant	-	0.5	1	[7]
Cefdinir-Resistant	-	0.5	1	[7]
Serotype 19A	Multidrug-resistant	0.5	1	[13]

Table 3: Kinetic Parameters of Faropenem Hydrolysis by Carbapenemases

β -Lactamase	Class	k_{cat} (s^{-1})	KM (μM)	k_{cat}/KM ($\mu M^{-1}s^{-1}$)	Reference(s)
KPC-2	A	0.04 ± 0.001	18 ± 2	0.0022	[2]
VIM-2	B1	0.43 ± 0.02	6.4 ± 1.1	0.067	[2]
L1	B3	0.38 ± 0.01	32 ± 3	0.012	[2]

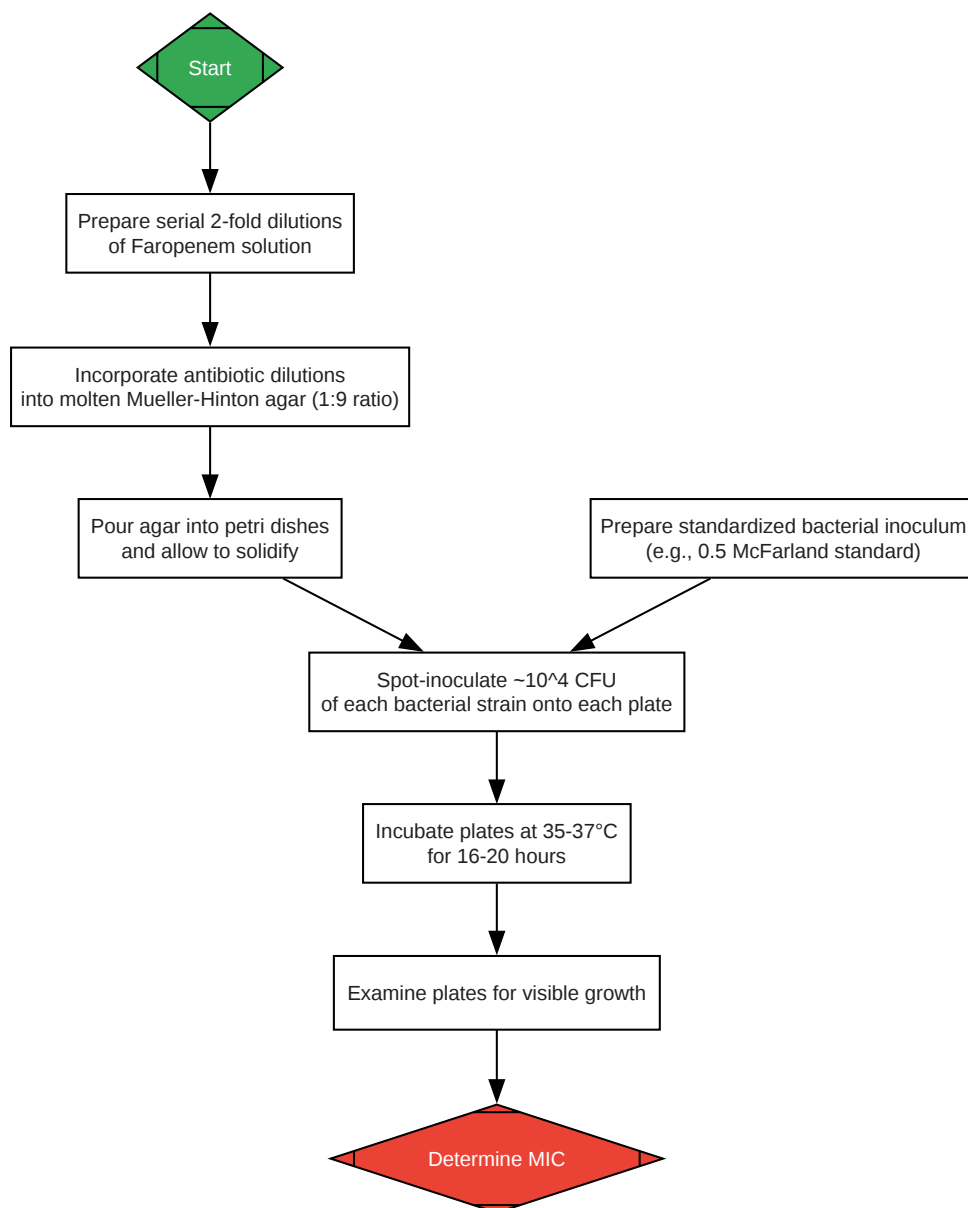
Table 4: Binding Affinity of Faropenem for Penicillin-Binding Proteins (PBPs) in *S. pneumoniae*

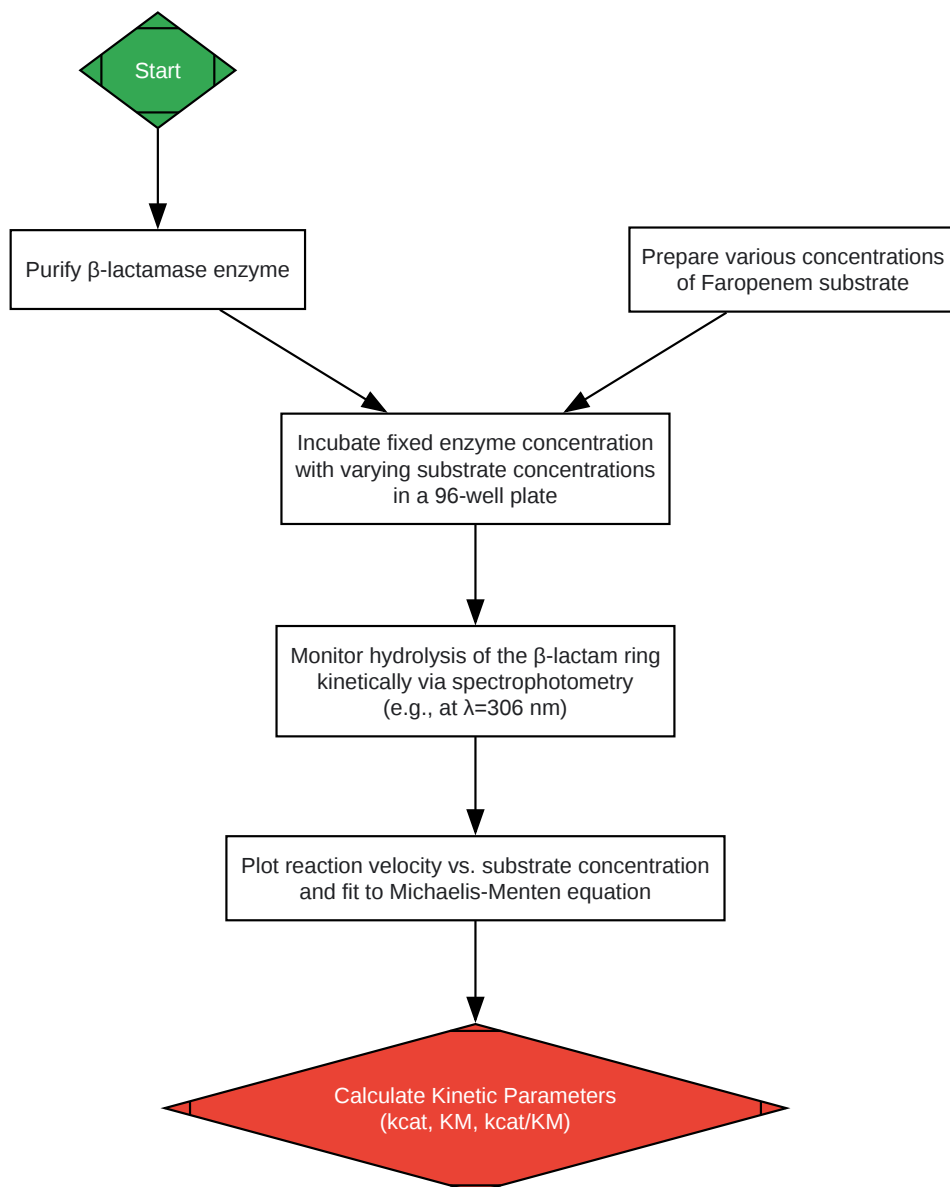
PBP	Penicillin-Susceptible Strain (IC50 in mg/L)	Penicillin-Resistant Strain (IC50 in mg/L)	Reference(s)
PBP1a	0.06	0.5	[8]
PBP1b	0.03	0.06	[8]
PBP2x	2	4	[8]
PBP2a	0.03	0.03	[8]
PBP2b	0.015	0.12	[8]
PBP3	0.015	0.015	[8]

IC50 (50% inhibitory concentration) is the concentration of the antibiotic required to inhibit the binding of a fluorescent penicillin derivative by 50%.

Visualizing Resistance Mechanisms and Protocols

Diagram 1: Core Mechanisms of Faropenem Resistance





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